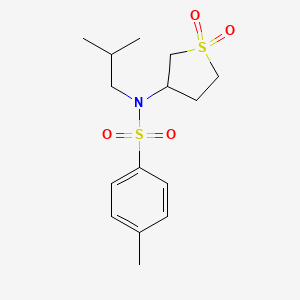

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-N-(2-methylpropyl)benzene-1-sulfonamide

Description

N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-4-methyl-N-(2-methylpropyl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a methyl group at the 4-position and a sulfonamide moiety linked to two distinct groups: a 1,1-dioxothiolan-3-yl ring and a branched 2-methylpropyl (isobutyl) chain. The 1,1-dioxothiolan-3-yl group introduces a sulfone-containing five-membered ring, which may enhance metabolic stability and influence electronic properties.

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-4-methyl-N-(2-methylpropyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4S2/c1-12(2)10-16(14-8-9-21(17,18)11-14)22(19,20)15-6-4-13(3)5-7-15/h4-7,12,14H,8-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQAOFWKITVYVBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(C)C)C2CCS(=O)(=O)C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-N-(2-methylpropyl)benzene-1-sulfonamide, commonly referred to as a sulfonamide derivative, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity against different biological targets.

- Molecular Formula : C₁₅H₂₃N₁O₄S₂

- Molecular Weight : 345.5 g/mol

- CAS Number : 874788-00-8

Synthesis

The synthesis of this compound typically involves the reaction of a thiolane derivative with a sulfonamide precursor under controlled conditions. The process may utilize bases like triethylamine to facilitate nucleophilic substitution reactions, followed by purification methods such as recrystallization or chromatography .

The biological activity of this compound is attributed to its structural components:

- Thiolane Ring : This moiety may interact with hydrophobic pockets in enzymes or receptors.

- Sulfonamide Group : Capable of forming hydrogen bonds with biological macromolecules, influencing enzyme activity and receptor interactions.

These interactions can lead to modulation of various biological pathways, including anti-inflammatory and anticancer effects .

Antimicrobial Activity

Research has indicated that sulfonamide derivatives exhibit broad-spectrum antimicrobial properties. In vitro studies have demonstrated their efficacy against various bacterial strains, with minimum inhibitory concentrations (MICs) showing significant activity .

Table 1: Antimicrobial Efficacy of Sulfonamide Derivatives

| Compound Name | MIC (µg/mL) | Target Organism |

|---|---|---|

| Compound A | 50 | Staphylococcus aureus |

| Compound B | 30 | Escherichia coli |

| Compound C | 25 | Pseudomonas aeruginosa |

Anticancer Activity

In vitro studies on tumorigenic cell lines have revealed that this compound exhibits cytotoxic effects. For instance, selective cytotoxicity was observed against the WI-38 VA-13 subline, indicating potential for further development as an anticancer agent .

Table 2: Cytotoxicity Against Tumorigenic Cell Lines

| Cell Line | EC₅₀ (ng/mL) |

|---|---|

| WI-38 VA-13 | 32 |

| MDA-MB-231 (breast cancer) | 28 |

| SK-Hep-1 (liver cancer) | 290 |

Study on Inhibition of Enzyme Activity

A study investigated the compound's role as an inhibitor of specific enzymes involved in inflammatory pathways. The results indicated a dose-dependent inhibition, suggesting that the compound could be developed into a therapeutic agent for conditions characterized by excessive inflammation .

Research on Neuroprotective Effects

Further exploration into the neuroprotective properties revealed that certain derivatives of this compound can attenuate neuronal injury in models of ischemia/reperfusion. The compounds demonstrated reactive oxygen species (ROS) scavenging activity, highlighting their potential in treating neurodegenerative diseases.

Scientific Research Applications

Medicinal Chemistry

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-N-(2-methylpropyl)benzene-1-sulfonamide has been investigated for its potential therapeutic properties. Sulfonamides are known for their antibacterial effects, and derivatives of this compound may exhibit similar properties due to the presence of the sulfonamide group.

Case Study: Antibacterial Activity

A study published in a peer-reviewed journal evaluated various sulfonamide derivatives for antibacterial activity against common pathogens. The findings indicated that compounds with a thiolane ring structure demonstrated enhanced activity against Gram-positive bacteria compared to traditional sulfonamides .

Drug Design and Development

The unique structural features of this compound make it a candidate for drug design. The compound can be modified to enhance its pharmacological properties.

Case Study: Structure-Activity Relationship (SAR) Studies

Research focusing on SAR has shown that modifications to the side chains of sulfonamides can significantly affect their potency and selectivity. A recent investigation into various derivatives revealed that adding alkyl groups could improve solubility and bioavailability .

Material Science

Beyond medicinal applications, this compound has potential uses in material science, particularly in developing polymers and coatings.

Case Study: Polymer Synthesis

this compound has been utilized as a monomer in synthesizing novel polymeric materials. These polymers exhibited favorable mechanical properties and thermal stability, making them suitable for industrial applications .

Toxicological Assessment

The safety profile of this compound is crucial for its application in pharmaceuticals and materials. Toxicological studies have assessed its potential effects on human health.

Findings:

Studies indicate that the compound does not exhibit significant genotoxicity or reproductive toxicity at standard exposure levels . Additionally, assessments have shown that it does not accumulate in biological systems, reducing concerns about long-term exposure .

Comparison with Similar Compounds

Key Compounds for Comparison:

N-(1,1-dioxo-1λ⁶-thiolan-3-yl)-4-methoxy-N-methylbenzene-1-sulfonamide ()

- Differences :

- Benzene substitution : Methoxy group (OCH₃) at the 4-position vs. methyl (CH₃) in the target compound.

- Alkyl chain: Methyl group (CH₃) vs. 2-methylpropyl (C₄H₉) in the target. The smaller methyl group may reduce steric hindrance compared to the branched 2-methylpropyl chain .

- Structure : 2,6-dichloro-N-[1,5-dimethyl-3-(2-methylpropyl)-1H-pyrazol-4-yl]-4-[2-(piperazin-1-yl)pyridin-4-yl]benzene-1-sulfonamide.

- Differences :

- Benzene substitution : Dichloro and pyridinyl-piperazine groups vs. methyl in the target.

- Biological role : Zelenirstat is an N-myristoyltransferase inhibitor with antineoplastic activity, highlighting how sulfonamide derivatives can target enzymes in oncology .

- Structures :

- CF6 : 2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentaamide.

- CF7 : Pyrimidin-2-yl variant of CF4.

Physicochemical and Pharmacokinetic Properties

*Predicted using analogous sulfonamide data.

Analysis :

- Zelenirstat’s higher molecular weight and dichloro/pyridinyl groups contribute to its antineoplastic efficacy but may limit bioavailability .

Q & A

What are the typical synthetic routes for N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-N-(2-methylpropyl)benzene-1-sulfonamide, and what reaction conditions optimize yield?

Basic Question

The synthesis involves multi-step reactions, typically starting with the preparation of the thiolane-1,1-dioxide ring and subsequent coupling with a substituted benzene sulfonamide. Key steps include:

- Thiolane ring formation : Cyclization of thioacids or sulfonic acid derivatives under oxidative conditions (e.g., H₂O₂ in acetic acid) to form the 1,1-dioxo-thiolane core .

- Sulfonamide coupling : Reaction of the thiolane intermediate with 4-methyl-N-(2-methylpropyl)benzenesulfonamide using coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in the presence of DIPEA (N,N-Diisopropylethylamine) .

- Purification : Silica gel chromatography or recrystallization in ethanol/dichloromethane mixtures to isolate the product (>85% purity) .

Optimal conditions : Maintain inert atmospheres (N₂) to prevent oxidation, use anhydrous solvents (e.g., DMF), and control temperatures (0–25°C) during coupling steps .

How is the molecular structure of this compound characterized, and what analytical techniques validate its purity?

Basic Question

Structural validation relies on:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., methyl groups at 4-position on benzene and 2-methylpropyl chain) .

- IR spectroscopy : Peaks at 1150–1300 cm⁻¹ (S=O stretching) and 3300–3500 cm⁻¹ (N-H stretching) verify sulfonamide and thiolane-dioxide functionalities .

- Mass spectrometry : High-resolution ESI-MS determines molecular weight (e.g., [M+H]⁺ at m/z ~383) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., N-H⋯O interactions stabilizing the sulfonamide group) .

What are the key challenges in optimizing reaction mechanisms for derivatives of this compound under varying pH and temperature conditions?

Advanced Question

Reaction pathways are sensitive to:

- pH : Acidic conditions (pH < 4) may hydrolyze the sulfonamide bond, while basic conditions (pH > 9) risk thiolane ring opening. Buffered systems (pH 6–8) are recommended for stability .

- Temperature : Elevated temperatures (>50°C) accelerate side reactions (e.g., sulfone dimerization). Controlled heating (30–40°C) with microwave-assisted synthesis improves selectivity .

- Catalysts : Palladium-based catalysts (e.g., Pd(OAc)₂) enhance cross-coupling efficiency in aryl modifications but require rigorous exclusion of oxygen .

How can researchers evaluate the biological activity of this compound, particularly its enzyme inhibition potential?

Advanced Question

Methodologies include:

- In vitro enzyme assays : Test inhibition of targets like carbonic anhydrase or PPAR-γ using fluorometric or calorimetric assays. IC₅₀ values are calculated via dose-response curves (e.g., 10–100 µM range) .

- Molecular docking : Simulate binding interactions with enzyme active sites (e.g., AutoDock Vina) to identify key residues (e.g., Zn²⁺ coordination in carbonic anhydrase) .

- ADMET profiling : Assess solubility (shake-flask method), metabolic stability (microsomal assays), and membrane permeability (Caco-2 cell models) .

How should contradictory data on solubility and stability be resolved in studies of this compound?

Advanced Question

Contradictions often arise from:

- Solvent polarity : LogP values (~2.5) suggest moderate hydrophobicity, but discrepancies in aqueous solubility (e.g., 0.1–1 mg/mL) require standardized shake-flask assays with HPLC quantification .

- Degradation pathways : LC-MS/MS identifies oxidation products (e.g., sulfoxide derivatives) under light or O₂ exposure. Stability studies under ICH guidelines (25°C/60% RH) clarify storage conditions .

- Computational modeling : COSMO-RS simulations predict solubility in biorelevant media (e.g., FaSSIF/FeSSIF) to reconcile experimental data .

What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

Advanced Question

Key issues include:

- Disorder in thiolane rings : Dynamic disorder in the 1,1-dioxo-thiolane moiety is modeled using split occupancies (e.g., 60:40 ratio) and restrained refinement in SHELXL .

- Hydrogen bonding networks : N-H⋯O interactions between sulfonamide and thiolane-dioxide groups are mapped via Hirshfeld surface analysis to validate packing motifs .

- Twisted conformations : Torsion angles (e.g., C-S-N-C ~68°) are refined with DFT-optimized geometries (B3LYP/6-31G*) to ensure accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.